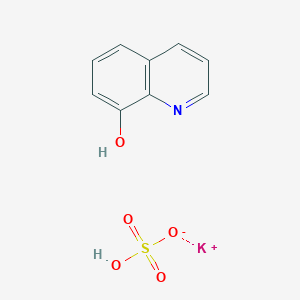

8-Hydroxyquinoline potassium sulphate

Description

BenchChem offers high-quality 8-Hydroxyquinoline potassium sulphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Hydroxyquinoline potassium sulphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H8KNO5S |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

potassium;hydrogen sulfate;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-6,11H;;(H2,1,2,3,4)/q;+1;/p-1 |

InChI Key |

KIKXRVWUVJHGSX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxyquinoline Potassium Sulphate

This guide provides a comprehensive overview of the core physicochemical properties of 8-hydroxyquinoline potassium sulphate, a compound of significant interest in pharmaceutical and analytical sciences. Designed for researchers, scientists, and drug development professionals, this document delves into the structural characteristics, solubility, stability, and analytical methodologies pertinent to this compound, offering both theoretical insights and practical guidance.

Introduction: Unveiling 8-Hydroxyquinoline Potassium Sulphate

8-Hydroxyquinoline and its derivatives have long been recognized for their broad-spectrum antimicrobial, antifungal, and chelating properties.[1][2] The potassium sulphate salt of 8-hydroxyquinoline, often known by the synonym Chinosol, is utilized in various applications, including as an antiseptic and disinfectant.[3][4] Its efficacy is intrinsically linked to its physicochemical characteristics, which govern its behavior in solution, its interaction with biological systems, and its stability over time. Understanding these properties is paramount for formulation development, quality control, and the interpretation of its biological activity.

The core structure of this compound involves the heterocyclic aromatic molecule 8-hydroxyquinoline, which acts as a potent chelating agent for various metal ions.[5] This chelating ability is a cornerstone of its biological action, as it can sequester essential metal ions required for microbial survival and enzymatic function.[5][6] The formation of the potassium sulphate salt enhances the aqueous solubility of the parent 8-hydroxyquinoline molecule.

Chemical and Structural Identity

There appears to be some ambiguity in the literature regarding the precise molecular formula of 8-hydroxyquinoline potassium sulphate. Two primary representations are encountered:

-

As a simple salt: C₉H₈KNO₅S with a molecular weight of approximately 281.33 g/mol .[1][7][8] This formula suggests a 1:1:1 molar ratio of 8-hydroxyquinoline, potassium, and hydrogen sulphate.

-

As a complex salt: (C₉H₇NO)₂·H₂SO₄·K₂SO₄ or similar variations, which imply a more complex structure involving multiple 8-hydroxyquinoline molecules.

For the purpose of this guide, we will primarily focus on the more commonly cited 1:1:1 salt, which is often referred to as 8-hydroxyquinoline potassium hydrogen sulphate.

Visualizing the Core Structure

The fundamental components of 8-hydroxyquinoline potassium sulphate are the 8-hydroxyquinoline molecule, a potassium ion, and a hydrogen sulphate ion. The interaction between these components is primarily ionic.

Caption: Ionic association in 8-hydroxyquinoline potassium sulphate.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its application. The following section details the key parameters for 8-hydroxyquinoline potassium sulphate.

Physical Appearance

8-hydroxyquinoline potassium sulphate is typically a pale yellow to off-white crystalline powder.[3]

Solubility Profile

The aqueous solubility of 8-hydroxyquinoline potassium sulphate is a key characteristic that distinguishes it from its sparingly soluble parent compound, 8-hydroxyquinoline.

-

Organic Solvents: 8-hydroxyquinoline itself is freely soluble in ethanol, acetone, chloroform, and benzene, but practically insoluble in water.[9] The solubility of the potassium sulphate salt in organic solvents is expected to be lower than that of the parent compound due to its ionic nature.

Melting Point and Thermal Stability

The melting point of the parent 8-hydroxyquinoline is in the range of 72-76 °C.[2][10] For 8-hydroxyquinoline potassium sulphate, a definitive melting point is not consistently reported, and it may decompose upon heating. Thermal stability studies are crucial for determining appropriate storage and handling conditions.

A study on a polymer derived from 8-hydroxyquinoline-5-sulphonic acid demonstrated its thermal stability at elevated temperatures, suggesting that the core quinoline structure can be robust.[11]

Acidity and pKa

The ionization behavior of 8-hydroxyquinoline is critical to its chelating ability and biological activity. The parent molecule has two ionizable groups: the phenolic hydroxyl group and the nitrogen atom in the pyridine ring.

-

The pKa of the phenolic hydroxyl group of 8-hydroxyquinoline is approximately 9.9.[12][13] This indicates that in physiological pH ranges, a significant portion of the molecule will be in its protonated, neutral form.

-

Another reported pKa value for 8-hydroxyquinoline is around 5.0, which corresponds to the protonation of the nitrogen atom.[9][14]

The presence of the sulphate group will influence the overall pH of an aqueous solution of the salt.

Table 1: Summary of Key Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈KNO₅S | [1][7][8] |

| Molecular Weight | ~281.33 g/mol | [1][7][8] |

| Appearance | Pale yellow to off-white crystalline powder | [3] |

| Solubility (Water) | Soluble | [3] |

| Melting Point (8-HQ) | 72-76 °C | [2][10] |

| pKa (8-HQ, -OH) | ~9.9 | [12][13] |

| pKa (8-HQ, N) | ~5.0 | [9][14] |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quality control of 8-hydroxyquinoline potassium sulphate.

UV-Visible Spectroscopy

The UV-Vis spectrum of 8-hydroxyquinoline is characterized by absorption bands corresponding to π→π* transitions within the aromatic system. The spectrum is sensitive to the solvent environment and pH.[15] The complexation with metal ions also leads to significant changes in the UV-Vis spectrum, a property that is exploited in analytical methods.[16]

Infrared (IR) Spectroscopy

The IR spectrum of 8-hydroxyquinoline exhibits characteristic absorption bands for its functional groups. Key expected peaks include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.[17][18]

-

Bands in the 1500-1600 cm⁻¹ region are attributed to C=C and C=N stretching vibrations of the aromatic rings.[17]

-

Strong bands related to the sulphate group (S=O stretching) would be expected for the potassium sulphate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the 8-hydroxyquinoline moiety. The chemical shifts of the protons and carbons in the aromatic rings provide a unique fingerprint of the molecule.[19][20][21]

Stability and Degradation

The stability of 8-hydroxyquinoline potassium sulphate is a critical consideration, particularly for its use in pharmaceutical formulations and as a preservative.

Studies have shown that the concentration of 8-hydroxyquinoline sulphate in solutions can decrease over time, especially when in contact with rubber stoppers, due to its ability to bind to metals present in the rubber.[22][23] This highlights the importance of choosing appropriate packaging and storage materials.

The degradation of 8-hydroxyquinoline can be initiated by oxidation, leading to the formation of oligomers and polymers.[24] Exposure to light and elevated temperatures can accelerate this process.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification and quality assessment of 8-hydroxyquinoline potassium sulphate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used technique for the analysis of 8-hydroxyquinoline and its salts.

Experimental Protocol: HPLC Analysis of 8-Hydroxyquinoline Sulphate

This protocol provides a general framework for the HPLC analysis. Method optimization will be required for specific applications.

Caption: General workflow for HPLC analysis of 8-HQS.

Method Details:

-

Column: A C18 reverse-phase column is commonly used.[23][25]

-

Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or sulfuric acid to control the ionization of the analyte and improve peak shape.[23][25][26]

-

Detection: UV detection at a wavelength where 8-hydroxyquinoline has significant absorbance, for example, 240 nm.[22][23]

-

Quantification: The concentration of 8-hydroxyquinoline sulphate in a sample is determined by comparing its peak area to that of a standard of known concentration.

The chelating nature of 8-hydroxyquinoline can sometimes lead to peak tailing and other chromatographic issues due to interactions with metal impurities in the HPLC system. The use of a mobile phase with a chelating agent or a specially deactivated column can mitigate these effects.[26]

Titrimetric Methods

Due to the basic nitrogen atom in the quinoline ring, it is feasible to develop an acid-base titration method for the assay of 8-hydroxyquinoline potassium sulphate in non-aqueous media.

Conclusion

This technical guide has provided a detailed examination of the pivotal physicochemical properties of 8-hydroxyquinoline potassium sulphate. From its structural identity and solubility to its spectroscopic signature and analytical determination, a comprehensive understanding of these parameters is essential for its effective and safe use in research and development. The information presented herein serves as a valuable resource for scientists and professionals, enabling informed decisions in formulation, analysis, and application of this important compound. Further experimental investigation is recommended to fill the existing gaps in quantitative data for specific applications.

References

-

Wikipedia. 8-Hydroxyquinoline. [Link]

-

Ality Group. 8-Hydroxyquinoline (CAS:148-24-3). [Link]

-

PubMed. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations. [Link]

-

HiMedia. 8-Hydroxyquinoline. [Link]

-

ResearchGate. Determination of 8-hydroxyquinoline sulfate in tuberculin solutions by planar and high performance liquid chromatography. [Link]

-

Chemical-Suppliers. Potassium 8-Hydroxyquinoline Sulfate | CAS 15077-57-3. [Link]

-

PubChem. 8-Hydroxyquinoline potassium sulphate. [Link]

-

Lab Supplies. Potassium-8-hydroxyquinoline Sulfate (C9H8KNO5S), 100 grams. [Link]

-

CAS Database. potassium quinolin-8-yl sulphate. [Link]

-

Advances in Journal of Chemistry. Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 8-hydroxyquinoline. [Link]

-

Indian Journal of Pure & Applied Physics. Photo physical properties of 8-hydroxy quinoline. [Link]

-

ResearchGate. Degradation of novel mineral flotation reagent 8-hydroxyquinoline by superparamagnetic immobilized laccase: Effect, mechanism and toxicity evaluation. [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

-

ResearchGate. UV-visible spectrum of the ligand 8-hydroxyquinoline. [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

-

Der Pharma Chemica. Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. [Link]

-

AERU. 8-hydroxyquinoline. [Link]

-

Journal of the Chemical Society of Pakistan. 8-Hydroxyquinoline as a Complexing Reagent for the Spectrophotometric Determination of Cd(II) in Cationic Micellar Medium (CPC). [Link]

-

ResearchGate. 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together... [Link]

-

Semantic Scholar. Some Aspects of 8-hydroxyquinoline in Solvents. [Link]

-

Journal of Engineering Science and Technology. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]

-

LookChem. 8-Hydroxyquinoline potassium sulfate. [Link]

-

R Discovery. 13C NMR spectra of 8-mercaptoquinoline and 8-hydroxyquinoline. [Link]

-

USDA. Hydroxyquinoline sulfate. [Link]

-

Dovepress. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]

-

ACS Publications. Potassium sulfate water-alcohols systems: composition and density of saturated solutions. [Link]

-

ChemRxiv. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 8-Hydroxyquinoline or Quinolinol or Oxine Manufacturers, SDS [mubychem.com]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline potassium sulphate | C9H8KNO5S | CID 23662775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 13. 8-Hydroxyquinoline [himedialabs.com]

- 14. 8-Hydroxyquinoline [alitygroup.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 17. ajchem-a.com [ajchem-a.com]

- 18. researchgate.net [researchgate.net]

- 19. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. High-performance liquid chromatographic assay of 8-hydroxyquinoline sulfate and its stability in immunobiological preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 26. sielc.com [sielc.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of 8-Hydroxyquinoline Potassium Sulphate

This guide provides a comprehensive technical overview of the antimicrobial properties of 8-hydroxyquinoline potassium sulphate, designed for researchers, scientists, and drug development professionals. It delves into the compound's mechanism of action, known antimicrobial spectrum, and detailed protocols for its evaluation, ensuring a blend of scientific accuracy and practical, field-proven insights.

Introduction to 8-Hydroxyquinoline Potassium Sulphate

8-Hydroxyquinoline (8HQ) is a heterocyclic organic compound that has long been recognized for its potent and broad-spectrum antimicrobial properties.[1][2] The potassium sulphate salt of 8-hydroxyquinoline (C₉H₇NO·K·HO₄S) is a formulation that enhances the utility of the active 8HQ moiety, offering favorable physicochemical properties such as high water solubility.[3] This characteristic is particularly advantageous for in vitro antimicrobial susceptibility testing and potential formulation development. The antimicrobial activity of the salt is attributed to the 8-hydroxyquinoline molecule, a powerful chelating agent.[1][4]

Mechanism of Action: A Tale of Metal Ion Sequestration

The primary mechanism by which 8-hydroxyquinoline exerts its antimicrobial effect is through the chelation of essential metal ions.[1][4] This process is fundamental to its broad-spectrum activity against a variety of microorganisms.

Core Principles of Chelation-Mediated Antimicrobial Activity:

-

Deprivation of Essential Co-factors: Microorganisms require divalent metal cations, such as iron (Fe²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), as essential co-factors for a multitude of enzymatic reactions crucial for cellular processes like respiration and DNA replication.

-

Formation of Stable Complexes: 8-Hydroxyquinoline acts as a bidentate ligand, forming stable complexes with these metal ions. This sequestration effectively depletes the microbial cell of these vital resources.

-

Disruption of Cellular Function: The resulting deficiency in essential metal ions leads to the inhibition of key metabolic pathways and ultimately, the cessation of microbial growth and proliferation.

This mode of action, which targets fundamental cellular processes, is a key reason for 8-hydroxyquinoline's broad-spectrum efficacy.

Antimicrobial Spectrum of 8-Hydroxyquinoline

The antimicrobial activity of 8-hydroxyquinoline and its salts has been demonstrated against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] It is important to note that much of the available data pertains to the 8-hydroxyquinoline parent compound or other salts like citrate; however, the antimicrobial profile of the potassium sulphate salt is expected to be similar due to the shared active moiety.[4]

Antibacterial Activity

8-Hydroxyquinoline has shown significant activity against various bacterial species. Its efficacy is particularly noted against Gram-positive bacteria.

| Bacterial Species | Type | Reported MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 0.5 - 4 |

| Enterococcus faecalis | Gram-positive | ~4 |

| Mycobacterium tuberculosis | Acid-fast | <1 - 0.5 |

| Escherichia coli | Gram-negative | Generally less active, >64 |

| Pseudomonas aeruginosa | Gram-negative | Generally less active, >64 |

Note: MIC (Minimum Inhibitory Concentration) values are compiled from various studies on 8-hydroxyquinoline and its derivatives and should be considered as a general guide. Actual values can vary based on the specific strain and testing methodology.[4][5][6]

Antifungal Activity

The compound also exhibits a potent antifungal spectrum, inhibiting the growth of various yeasts and molds.

| Fungal Species | Type | Reported MIC (µg/mL) |

| Candida albicans | Yeast | 0.5 - 2 |

| Cryptococcus neoformans | Yeast | 0.5 - 8 |

| Aspergillus flavus | Mold | 1.0 (at 1% concentration of 8-hydroxyquinoline sulfate) |

| Penicillium notatum | Mold | 1.0 (at 1% concentration of 8-hydroxyquinoline sulfate) |

| Stachybotrys chartarum | Mold | 0.5 (at 0.5% concentration of 8-hydroxyquinoline sulfate) |

Note: The data for molds is based on the concentration required for complete inhibition of mycelial growth.[7][8][9]

Experimental Protocols for Antimicrobial Susceptibility Testing

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for determining the antimicrobial spectrum of 8-hydroxyquinoline potassium sulphate. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is a gold standard for quantitative assessment of antimicrobial activity.

Materials:

-

8-Hydroxyquinoline potassium sulphate

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculum

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and reservoirs

-

Incubator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of 8-hydroxyquinoline potassium sulphate in a suitable solvent (e.g., sterile deionized water, given its high solubility). The concentration should be at least 10 times the highest concentration to be tested.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well of each row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation:

-

Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a temperature and duration suitable for the fungal species being tested.

-

MIC Determination: The MIC is the lowest concentration of 8-hydroxyquinoline potassium sulphate that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader.

Workflow for Broth Microdilution:

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion Method for Qualitative Assessment

This method provides a qualitative assessment of the antimicrobial activity and is useful for screening purposes.

Materials:

-

8-Hydroxyquinoline potassium sulphate

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum

-

Sterile swabs

-

Incubator

Protocol:

-

Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of the 8-hydroxyquinoline potassium sulphate solution. Allow the disks to dry completely in a sterile environment.

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile swab, create a confluent lawn of the microbial suspension on the surface of an MHA plate.

-

Disk Application: Aseptically place the prepared disks onto the surface of the inoculated agar. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Workflow for Agar Disk Diffusion:

Caption: Workflow for the agar disk diffusion susceptibility test.

Safety and Handling of 8-Hydroxyquinoline Potassium Sulphate

As with any chemical compound, proper safety precautions are essential when handling 8-hydroxyquinoline potassium sulphate.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11]

Conclusion and Future Perspectives

8-Hydroxyquinoline potassium sulphate is a promising antimicrobial agent with a broad spectrum of activity against bacteria and fungi. Its mechanism of action, centered on metal ion chelation, makes it an interesting candidate for further investigation, especially in an era of growing antimicrobial resistance. The protocols outlined in this guide provide a solid foundation for researchers to explore its full potential. Future studies should focus on elucidating the specific MIC values of the potassium sulphate salt against a wider range of clinically relevant pathogens, exploring potential synergistic effects with other antimicrobial agents, and investigating its in vivo efficacy and safety in preclinical models.

References

- A Comparative Analysis of the Antimicrobial Spectrum: 8-Hydroxyquinoline Citrate Versus Other Quinolines. (2025). BenchChem.

- Chemical Safety Data Sheet MSDS / SDS - 8-Hydroxyquinoline potassium sulf

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g

- Safety Data Sheet: 8-Hydroxyquinoline. (n.d.). Carl ROTH.

- 8-Hydroxyquinoline - SAFETY D

- Antifungal Potential of 8-Hydroxyquinoline-5-sulfonamides: A Technical Guide. (2025). BenchChem.

- SAFETY D

- Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate as Used in Cosmetics. (2024). Cosmetic Ingredient Review.

- Hydroxyquinoline sulf

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

- Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). PMC.

- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (2026). Request PDF.

- Application Notes and Protocols: 8-Hydroxyquinoline Citrate Antimicrobial Susceptibility Testing. (2025). BenchChem.

- Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus g

- 8-Hydroxyquinoline: Properties, Uses, and Industrial Applic

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

- Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. (n.d.). IMR Press.

- 8-hydroxyquinoline sulfate. (n.d.). Compendium of Pesticide Common Names.

- Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. (n.d.). Journal of Medicinal Chemistry.

- DISINFECTIVE ACTIVITY OF 8-HYDROXYQUINOLINE SULF

- Antimicrobial Susceptibility Testing Protocols. (n.d.).

- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PMC.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).

- Antimicrobial Susceptibility Testing for Treatment and Control of Cholera. (n.d.). GTFCC.

Sources

- 1. autechindustry.com [autechindustry.com]

- 2. imrpress.com [imrpress.com]

- 3. ams.usda.gov [ams.usda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex [mdpi.com]

- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bibliotekanauki.pl [bibliotekanauki.pl]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Thermodynamic Stability Constants of 8-Hydroxyquinoline Potassium Sulphate Complexes: A Technical Guide

Executive Summary

8-Hydroxyquinoline (8-HQ) is a privileged bidentate scaffold in coordination chemistry, analytical extraction, and targeted drug design [5]. However, the extreme lipophilicity of pure 8-HQ complicates thermodynamic studies in aqueous media. To circumvent this, researchers utilize potassium hydroxyquinoline sulphate (Chinosol)—an equimolar double salt of 8-hydroxyquinoline sulfate and potassium sulfate ( (C9H7NO)2⋅H2SO4⋅K2SO4 ). This formulation dramatically enhances aqueous solubility, allowing for the precise determination of true thermodynamic stability constants without the dielectric interference of organic co-solvents [6].

This whitepaper provides an authoritative framework for evaluating the thermodynamic stability constants of metal complexes derived from this system. It details the causality behind specific experimental designs and establishes self-validating protocols essential for rigorous drug development.

Chemical Speciation and Ligand Thermodynamics

In aqueous solution, the potassium sulphate component of the double salt dissociates completely. It acts as an in-situ background electrolyte, stabilizing the ionic strength of the microenvironment. The active chelating moiety, 8-HQ, undergoes highly pH-dependent speciation [4].

The protonated species ( H2L+ ) sequentially loses protons to form the neutral ( HL ) and anionic ( L− ) states. The anionic form is the primary electron donor, forming exceptionally stable 5-membered chelate rings with transition metals [2]. Understanding this speciation is the prerequisite for accurate computational modeling of the stability constants.

Speciation and chelation equilibria of potassium 8-HQ sulphate in aqueous media.

Methodologies for Determining Stability Constants

To determine the thermodynamic stability constants (where activity coefficients approach unity), we must first measure conditional constants at various ionic strengths and extrapolate to I=0 using the Specific ion Interaction Theory (SIT) or the extended Debye-Hückel equation [10].

A Self-Validating Experimental Protocol

We employ a combined potentiometric and spectrophotometric approach. The causality behind this choice is rooted in error propagation: potentiometry provides high-precision proton stoichiometry, while UV-Vis spectrophotometry independently verifies the metal-ligand coordination sphere [7].

Step 1: Reagent Preparation & Matrix Standardization

-

Action: Prepare a 0.01 M solution of potassium 8-hydroxyquinoline sulphate in a supplemental 0.1 M K2SO4 background matrix.

-

Causality: The K2SO4 matrix suppresses activity coefficient fluctuations during the titration. Using the sulphate salt of potassium ensures no competing halide coordination (which frequently occurs with KCl or NaCl ) interferes with the target metal complexation [4].

Step 2: Electrode Calibration (The Validation Check)

-

Action: Calibrate the glass electrode using a strong acid-strong base titration, analyzing the data via a Gran's plot.

-

Causality: A linear Gran's plot confirms the Nernstian behavior of the electrode. If the slope deviates from 59.16 mV/pH at 25°C, the system flags a calibration error, preventing downstream speciation artifacts.

Step 3: Forward and Reverse Titration

-

Action: Titrate the metal-ligand mixture with 0.1 M KOH from pH 2.0 to 11.0. Immediately follow with a reverse titration using 0.1 M H2SO4 .

-

Causality: The reverse titration is a critical self-validation mechanism. If the forward and reverse curves perfectly superimpose, the complexation is thermodynamically reversible. Hysteresis indicates kinetic trapping or irreversible metal hydroxide precipitation, invalidating the dataset.

Step 4: Orthogonal Validation via UV-Vis

-

Action: Perform a Job's Method of Continuous Variation using UV-Vis spectrophotometry at the isosbestic points identified during the titration [7].

-

Causality: Potentiometry cannot distinguish between a mononuclear ML2 complex and a binuclear M2L4 complex if they release the same number of protons. UV-Vis confirms the exact stoichiometric ratio, locking the speciation model prior to Hyperquad/SUPERQUAD refinement.

Workflow for determining thermodynamic stability constants of 8-HQ complexes.

Quantitative Data: Thermodynamic Stability Constants

The following table summarizes the extrapolated thermodynamic stability constants ( logβ ) for 8-HQ complexes with biologically and environmentally relevant metal ions, derived from aqueous potassium sulphate media at 25°C[6].

| Metal Ion ( Mn+ ) | Complex Stoichiometry | logK1 | logK2 | logβn (Overall) | Biological Significance |

| Cu(II) | ML2 | 12.35 | 11.39 | 23.74 | Antimicrobial efficacy [9] |

| Ni(II) | ML2 | 10.92 | 9.80 | 20.72 | Enzyme inhibition |

| V(IV)O | ML2 | 10.50 | 9.20 | 19.70 | Anticancer adduct stabilization [1] |

| Zn(II) | ML2 | 9.95 | 8.80 | 18.75 | Matrix metalloproteinase targeting |

| Fe(III) | ML3 | 13.00 | 11.50 | 36.50 ( β3 ) | Siderophore competition [3] |

(Note: logβn=∑logKi . The exceptionally high logβ for Fe(III) and Cu(II) dictates the in vivo behavior of potassium hydroxyquinoline sulphate as a metal-withholding antimicrobial agent).

Mechanistic Insights for Drug Development

Understanding these thermodynamic constants is not merely an academic exercise; it is the cornerstone of rational drug design. The efficacy of 8-HQ derivatives against pathogens like Streptococcus uberis is strictly zinc- and copper-dependent [9]. Because the logβ2 for Zn(II) (18.75) is lower than that of Cu(II) (23.74), 8-HQ acts as an aggressive ionophore. It selectively binds extracellular Cu(II), transports it across the lipophilic bacterial membrane, and undergoes transmetallation inside the cell due to intracellular concentration gradients. This leads to lethal copper toxicity and reactive oxygen species (ROS) generation.

Furthermore, these stability constants dictate the formulation stability of biologics. 8-HQ sulphate is known to irreversibly bind trace metals from rubber stoppers in pharmaceutical packaging [8]. By quantifying the exact thermodynamic pull ( logβ ), formulation scientists can calculate the precise concentration of competitive excipients (like EDTA or citrate) required to prevent the degradation of active pharmaceutical ingredients.

References

- Interaction of V IV O–8-hydroxyquinoline species with RNase A: the effect of metal ligands in the protein adduct stabilization Source: RSC Publishing URL

- Some relationships amoung the stabilities of metal complexes Source: SciSpace URL

- Thermodynamic Stability and Speciation of Ga(III) and Zr(IV)

- Comparison of Solution Chemical Properties and Biological Activity of Ruthenium Complexes of Selected β-Diketone, 8-Hydroxyquinoline and Pyrithione Ligands Source: MDPI URL

- Stability constants of cerium(IV)

- 8-Hydroxyquinoline Citrate|Antimicrobial Reagent Source: Benchchem URL

- Application Notes and Protocols for the Analytical Characterization of 8-Hydroxyquinoline Citrate Complexes Source: Benchchem URL

- Djuradj Stakic Ph.D.

- Substituted sulfonamide bioisosteres of 8-hydroxyquinoline as zinc-dependent antibacterial compounds Source: ResearchGate URL

- Report ITALLY-RELEVANT THlRlOCHEMICAL DATA Source: INIS-IAEA URL

Unlocking the Potential of a Versatile Chelator: A Comparative Analysis of 8-Hydroxyquinoline and 8-Hydroxyquinoline Potassium Sulphate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

8-Hydroxyquinoline (8-HQ), a heterocyclic aromatic organic compound, stands as a foundational molecule in medicinal chemistry and analytical sciences.[1] Its significance is rooted in a simple yet profound capability: the potent and versatile chelation of metal ions.[2][3] This ability to bind with essential metals like copper, zinc, and iron underpins a vast spectrum of biological activities, from antimicrobial and antifungal to anticancer and neuroprotective effects.[1][2][4] However, the practical application of 8-HQ is often constrained by its lipophilic nature and consequent poor solubility in aqueous systems.[5][6]

To overcome this limitation, derivatives have been developed, with 8-hydroxyquinoline potassium sulphate being a prominent example. This salt formulation retains the active 8-HQ moiety while drastically altering its physicochemical properties to enhance its utility.[7] This guide provides an in-depth, comparative analysis of the parent molecule and its potassium sulphate salt. Moving beyond a simple list of properties, we will explore the causal relationships between chemical structure, mechanism of action, and application-specific utility. This document is designed to equip researchers, scientists, and drug development professionals with the technical insights required to select the appropriate compound and design robust experimental workflows.

Part 1: The Core Moiety - 8-Hydroxyquinoline (8-HQ)

8-Hydroxyquinoline, also known as Oxine, is the pharmacologically active parent compound. Its unique structure, featuring a hydroxyl group at the C-8 position of a quinoline ring, is the key to its functionality. The close proximity of the phenolic hydroxyl group and the heterocyclic nitrogen atom allows it to act as a powerful bidentate chelating agent, forming stable complexes with a wide array of metal ions.[4]

Physicochemical Properties of 8-Hydroxyquinoline

The properties of 8-HQ dictate its behavior in biological and chemical systems. Its lipophilicity allows it to traverse cellular membranes, a critical step for its ionophoric activity, but its poor water solubility presents challenges for certain formulations.[6][8]

| Property | Value | Source |

| IUPAC Name | Quinolin-8-ol | [9] |

| CAS Number | 148-24-3 | [9] |

| Chemical Formula | C₉H₇NO | [9][10] |

| Molecular Weight | 145.16 g/mol | [9][10] |

| Appearance | White to faintly yellow crystalline powder | [9][10] |

| Melting Point | 76 °C (169 °F) | [9] |

| Boiling Point | 267 - 276 °C (513 - 529 °F) | [9][11] |

| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, chloroform, benzene, and dilute acids. | [5][6][12] |

| pKa | 9.9 (phenolic OH) | [9] |

Core Mechanism of Action: Metal Chelation and Ionophore Activity

The biological effects of 8-HQ are almost entirely attributable to its interaction with metal ions.[3] This mechanism is twofold:

-

Metal Chelation: 8-HQ acts as a bidentate ligand, binding to metal ions via its hydroxyl oxygen and ring nitrogen.[8] This sequestration disrupts the homeostasis of essential metals, inhibiting the function of metalloenzymes that are critical for pathogen survival and cancer cell proliferation.[13]

-

Ionophore Activity: The resulting 8-HQ-metal complexes are often lipophilic, enabling them to act as ionophores—molecules that transport ions across biological membranes.[8] This can lead to an intracellular influx of metal ions like copper, which in turn can catalyze the production of reactive oxygen species (ROS), induce oxidative stress, and trigger apoptotic pathways in target cells.[8]

Caption: Mechanism of 8-Hydroxyquinoline action.

Applications in Research and Development

The unique properties of 8-HQ have led to its use in diverse scientific fields:

-

Antimicrobial & Antifungal Research: It serves as a lead compound for developing agents against various pathogens by disrupting their metal-dependent metabolic processes.[2][14]

-

Oncology: 8-HQ and its derivatives are investigated for their anticancer properties, which are linked to proteasome inhibition and induction of oxidative stress in cancer cells.[1][8]

-

Neuroscience: As a chelator of iron and other metals implicated in neurodegenerative diseases, 8-HQ is studied for its potential to mitigate metal-induced oxidative damage in the brain.[2]

-

Analytical Chemistry: It is a widely used reagent for the gravimetric, spectrophotometric, and fluorometric determination of metal ions.[5][14][15]

Part 2: The Water-Soluble Derivative - 8-Hydroxyquinoline Potassium Sulphate

8-Hydroxyquinoline potassium sulphate is a salt formulation designed to address the primary limitation of the parent molecule: its poor water solubility.[7][16] The active component remains 8-hydroxyquinoline, but its formulation as a salt dramatically enhances its solubility in aqueous media, thereby expanding its range of applications, particularly in topical and antiseptic preparations.[13][17] The most common form of this compound is a complex of 8-hydroxyquinoline, a potassium ion, and a hydrogen sulfate (bisulfate) counter-ion.[18]

Physicochemical Properties of 8-Hydroxyquinoline Potassium Sulphate

The defining characteristic of this salt is its high water solubility, which contrasts sharply with the parent compound.

| Property | Value | Source |

| Common Name | 8-Hydroxyquinoline potassium sulphate | [17][18][19] |

| CAS Number | 15077-57-3 | [17][19] |

| Chemical Formula | C₉H₈KNO₅S | [18][19] |

| Molecular Weight | 281.33 g/mol | [18][19] |

| Appearance | Pale yellow or white to off-white powder | [17] |

| Solubility | Highly soluble in water; Slightly soluble in ethanol. | [16][17] |

Mechanism and Application

Upon dissolution in water, 8-hydroxyquinoline potassium sulphate dissociates, releasing the active 8-hydroxyquinoline moiety. Therefore, its fundamental mechanism of action is identical to that of 8-HQ—metal chelation.[17] The key difference lies not in what it does, but where it can be used.

The enhanced water solubility makes it an ideal candidate for:

-

Topical Antiseptics: Used in ointments, creams, and other topical formulations to inhibit the growth of bacteria and fungi on the skin.[16][17]

-

Disinfectants: Incorporated into solutions for disinfecting surfaces.

-

Agriculture: Employed as a fungicide and bactericide to protect crops.[16]

Part 3: Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to use 8-HQ or its potassium sulphate salt is driven entirely by the experimental or formulation requirements, primarily the solvent system.

| Feature | 8-Hydroxyquinoline (8-HQ) | 8-Hydroxyquinoline Potassium Sulphate |

| Chemical Identity | Parent molecule, heterocyclic phenol | Salt of the parent molecule |

| Core Function | Lipophilic metal chelator and ionophore | Water-soluble precursor to the active chelator |

| Solubility | Insoluble in water, soluble in organic solvents | Highly soluble in water |

| Primary Mechanism | Metal chelation, ion transport across membranes | Dissociates to release 8-HQ, which then chelates metals |

| Bioavailability | High membrane permeability (lipophilic) | Potentially enhanced in aqueous formulations due to improved dissolution |

| Key Applications | Organic synthesis, analytical chemistry, research in non-aqueous systems, lead compound for drug discovery | Topical antiseptics, disinfectants, agriculture, formulations requiring an aqueous base |

| Stability | Stable under standard conditions | Hygroscopic, stable in dry conditions |

Part 4: Key Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. The following protocols provide validated, step-by-step procedures for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 8-Hydroxyquinoline (Skraup Synthesis)

The Skraup synthesis is a classic and effective method for preparing the 8-HQ core structure from o-aminophenol.

Causality: This reaction uses glycerol, which dehydrates in the presence of concentrated sulfuric acid to form acrolein. The o-aminophenol undergoes a Michael addition with the acrolein, followed by cyclization and oxidation (facilitated by an oxidizing agent like o-nitrophenol) to yield the quinoline ring system.

Methodology:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Carefully add glycerol to the flask, followed by o-aminophenol and o-nitrophenol.[20]

-

Under constant stirring, slowly add concentrated sulfuric acid. The reaction is exothermic and should be controlled.

-

Gently heat the mixture to approximately 130-140°C and maintain this temperature for 2-3 hours.[20]

-

Allow the reaction mixture to cool to below 100°C.

-

Very cautiously, pour the cooled mixture into a large beaker containing 10 times the volume of water.

-

Neutralize the acidic solution by slowly adding a 30% sodium hydroxide solution until the pH reaches 7.0-7.5, which will precipitate the crude 8-hydroxyquinoline.[20]

-

Filter the precipitate while hot, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol or by sublimation under reduced pressure.[20]

Caption: Workflow for the Skraup Synthesis of 8-HQ.

Protocol 2: Analytical Characterization by HPLC

This protocol provides a method to quantify 8-hydroxyquinoline, essential for purity assessment and formulation analysis.

Causality: A mixed-mode column like the Primesep 100 is chosen because it offers both reversed-phase (hydrophobic) and ion-exchange interactions. This is ideal for 8-HQ, which has a basic quinoline nitrogen that can interact with the column's cation-exchange groups, providing significantly better retention and peak shape compared to a standard C18 column.[21]

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Column: Primesep 100 mixed-mode column.[21]

-

Mobile Phase: Prepare an isocratic mobile phase consisting of water, acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer. A typical ratio might be 70:30:0.1 (Water:MeCN:Buffer).

-

Flow Rate: Set to 1.0 mL/min.

-

Detection: UV detector set to 200 nm.[21]

-

Sample Preparation: Accurately weigh and dissolve the 8-HQ or 8-HQ potassium sulphate sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Injection: Inject 10-20 µL of the prepared sample.

-

Analysis: Quantify the 8-HQ peak area against a standard curve prepared from a certified reference standard.

Protocol 3: Determining Metal Chelation Stoichiometry (Job's Method)

This UV-Vis spectrophotometry method is fundamental for characterizing the metal-chelating properties of 8-HQ.

Causality: Job's method of continuous variation identifies the stoichiometric ratio of a ligand (8-HQ) to a metal ion in a complex. By varying the mole fractions of the metal and ligand while keeping the total molar concentration constant, the absorbance will be maximal when the mole fraction corresponds to the stoichiometry of the complex formed.[22]

Methodology:

-

Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of 8-hydroxyquinoline and the metal salt of interest (e.g., CuSO₄) in a suitable solvent (e.g., ethanol).[22]

-

Series Preparation: Prepare a series of solutions in separate vials. In each vial, the total volume and total molar concentration are constant, but the mole fraction of the metal and 8-HQ varies. For example, for a total volume of 10 mL:

-

Vial 1: 1 mL Metal, 9 mL 8-HQ

-

Vial 2: 2 mL Metal, 8 mL 8-HQ

-

...

-

Vial 9: 9 mL Metal, 1 mL 8-HQ

-

-

Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) for the 8-HQ-metal complex by scanning a solution containing both components.[22]

-

Measure the absorbance of each solution in the series at this fixed λmax.

-

-

Data Analysis: Plot the measured absorbance versus the mole fraction of the ligand (or metal). The peak of the resulting curve indicates the mole fraction at which the complex concentration is highest, revealing the stoichiometric ratio (e.g., a peak at a mole fraction of 0.67 for 8-HQ suggests a 2:1 ligand-to-metal ratio).

Caption: Workflow for Job's Method of Continuous Variation.

Conclusion

8-hydroxyquinoline and 8-hydroxyquinoline potassium sulphate are not two different active compounds, but rather two formulations of the same active moiety tailored for different applications. 8-HQ is the fundamental lipophilic chelator, ideal for research in organic media, analytical applications, and as a structural backbone in drug discovery. Its potassium sulphate salt is a strategic modification that confers high water solubility, making the powerful chelating properties of 8-HQ available for aqueous-based systems, such as topical antiseptics and agricultural fungicides. For the researcher and drug development professional, understanding this core difference is paramount. The choice is not based on mechanism, but on the practicalities of delivery, solubility, and the specific demands of the biological or chemical environment being investigated.

References

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. Retrieved from [Link]

-

Al-Buriki, A. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. Retrieved from [Link]

-

8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. (2025, October 17). ChemSino. Retrieved from [Link]

-

8-Hydroxyquinoline. (n.d.). Wikipedia. Retrieved from [Link]

-

8-Hydroxy quinoline potassium bisulfate. (n.d.). LookChem. Retrieved from [Link]

-

8-Hydroxyquinoline. (n.d.). PubChem. Retrieved from [Link]

-

HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Naik, L. R., & Math, N. N. (2005). Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics, 43, 743-749. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2022, July 5). MDPI. Retrieved from [Link]

-

8-Hydroxyquinoline potassium sulphate. (n.d.). PubChem. Retrieved from [Link]

-

Potassium Hydroxyquinoline Sulfate. (n.d.). DrugBank. Retrieved from [Link]

-

Determination of Aluminium with 8-Hydroxyquinoline in the Hemodialysis Waters By Liquid Chromatography of Reversed Phase Polarity. (2025, August 8). ResearchGate. Retrieved from [Link]

-

Hydroxyquinoline sulfate. (2001, February 16). AMS.usda.gov. Retrieved from [Link]

-

What is 8-Hydroxyquinoline? (2024, October 17). Sinobio Chemistry. Retrieved from [Link]

-

Hydroxyquinoline Uses, Structure & Synthesis. (n.d.). Study.com. Retrieved from [Link]

-

8-Hydroxyquinoline (8-HQ) Manufacturer and Factory. (n.d.). Medipharm. Retrieved from [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is 8-Hydroxyquinoline? - Sinobio Chemistry [sinobiochemistry.com]

- 4. mdpi.com [mdpi.com]

- 5. autechindustry.com [autechindustry.com]

- 6. study.com [study.com]

- 7. 8-Hydroxyquinoline Potassium Bisulfate Manufacturer & Supplier in China | CAS 18922-58-6 | High Purity Chemical | Application, Safety, Price & Specifications [quinoline-thiophene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 10. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Best 8-Hydroxyquinoline (8-HQ) Manufacturer and Factory | Medipharm [hbmedipharm.com]

- 13. benchchem.com [benchchem.com]

- 14. rroij.com [rroij.com]

- 15. scispace.com [scispace.com]

- 16. ams.usda.gov [ams.usda.gov]

- 17. guidechem.com [guidechem.com]

- 18. 8-Hydroxyquinoline potassium sulphate | C9H8KNO5S | CID 23662775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

- 20. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 21. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Chelating Properties of 8-Hydroxyquinoline Potassium Sulphate with Metal Ions

Abstract

8-Hydroxyquinoline (8-HQ) is a foundational chelating agent, renowned for its capacity to form stable complexes with a vast array of metal ions. This guide focuses on a specific, yet highly significant derivative: 8-hydroxyquinoline potassium sulphate. The introduction of the potassium sulphate moiety primarily enhances aqueous solubility, a critical factor in biological and analytical applications, without fundamentally altering the core chelating mechanism. This document provides an in-depth exploration of the coordination chemistry, mechanistic principles, and quantitative analysis of metal ion chelation by this compound. We will dissect authoritative, field-proven experimental protocols for characterizing these interactions, present key stability data, and explore the profound implications of this chelation in drug development and analytical sciences.

The 8-Hydroxyquinoline Scaffold: A Privileged Bidentate Chelator

8-Hydroxyquinoline, also known as oxine, is a heterocyclic organic compound consisting of a pyridine ring fused to a phenol ring.[1] Among the seven possible isomers of monohydroxyquinoline, the 8-hydroxy isomer is unique in its potent ability to form stable complexes with metal ions.[2][3] This capacity stems from the specific spatial arrangement of its two donor atoms: the nitrogen atom of the pyridine ring and the oxygen atom of the adjacent deprotonated hydroxyl group.[4][5]

This unique geometry allows 8-HQ to act as a powerful, monoprotic, bidentate chelating agent.[4] Upon deprotonation of the hydroxyl group, both the nitrogen and the oxygen can simultaneously bind to a single metal ion, forming a highly stable five-membered ring.[4] This phenomenon, known as the "chelate effect," confers significant thermodynamic stability to the resulting metal complexes.[4]

The Role of the Potassium Sulphate Group

The subject of this guide, 8-hydroxyquinoline potassium sulphate, is a salt of 8-HQ. While the core chelation is dictated by the 8-hydroxyquinoline molecule itself, the potassium sulphate group imparts a crucial physicochemical property: enhanced water solubility.[6] This is a significant advantage in many applications, particularly in biological systems and aqueous-based analytical assays where the parent 8-HQ molecule's lipophilicity can be a limiting factor.

Mechanism of Metal Ion Chelation

The chelation of a metal ion (Mⁿ⁺) by 8-hydroxyquinoline potassium sulphate proceeds via a well-defined coordination mechanism. The process is highly dependent on pH, as the phenolic hydroxyl group must be deprotonated to facilitate binding.

-

Deprotonation: In a solution with appropriate pH, the hydroxyl group (-OH) at position 8 loses a proton (H⁺) to become a negatively charged phenoxide ion (-O⁻).

-

Coordination: The metal ion is then sequestered by two coordinate bonds: one from the lone pair of electrons on the pyridinic nitrogen and another from the negatively charged phenoxide oxygen.

-

Chelate Ring Formation: This dual binding forms a stable, five-membered chelate ring, which is the cornerstone of its robust coordination chemistry.[4]

The stoichiometry of these complexes is typically 1:2 (metal:ligand) for divalent metal ions (M²⁺), forming neutral complexes of the type ML₂, although 1:1 and 1:3 complexes are also known depending on the metal's charge and coordination preferences.[4][5]

Caption: Mechanism of metal ion (Mⁿ⁺) chelation by 8-hydroxyquinoline.

Experimental Characterization of Metal-Ligand Interactions

To rigorously study the chelating properties of 8-hydroxyquinoline potassium sulphate, several well-established analytical techniques are employed. These methods allow for the determination of complex stoichiometry and the quantification of its stability.

Protocol 1: Determining Stoichiometry with the Method of Continuous Variations (Job's Plot)

Causality: The Job's plot, or method of continuous variations, is a cornerstone technique for determining the stoichiometry of a metal-ligand complex in solution.[7][8][9] Its principle lies in measuring a physical property that is proportional to the concentration of the complex formed. For 8-HQ complexes, UV-Visible spectrophotometry is ideal. The formation of the metal-ligand complex alters the electronic structure of the 8-HQ chromophore, leading to a significant change in absorbance, which can be monitored.[7] The maximum concentration of the complex, and thus the maximum absorbance, will occur when the metal and ligand are mixed in their exact stoichiometric ratio.[8][10]

Step-by-Step Methodology:

-

Preparation of Equimolar Stock Solutions: Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂) and a stock solution of 8-hydroxyquinoline potassium sulphate at the exact same molar concentration (e.g., 1 mM) in an appropriate buffer.

-

Series Preparation: Prepare a series of solutions (typically 10-12) in volumetric flasks, keeping the total volume and the total moles of reactants constant. Vary the mole fractions of the metal (Xₘ) and ligand (Xₗ) systematically. For example, for a total volume of 10 mL:

-

Solution 1: 1 mL metal stock + 9 mL ligand stock (Xₗ = 0.9)

-

Solution 2: 2 mL metal stock + 8 mL ligand stock (Xₗ = 0.8)

-

...

-

Solution 10: 10 mL metal stock + 0 mL ligand stock (Xₗ = 0.0)

-

-

Spectrophotometric Measurement: Determine the wavelength of maximum absorbance (λₘₐₓ) for the metal-ligand complex by scanning a solution known to contain the complex (e.g., a 1:2 mixture). Measure the absorbance of each prepared solution at this fixed λₘₐₓ.

-

Data Plotting and Interpretation: Plot the measured absorbance (Y-axis) against the mole fraction of the ligand (Xₗ) (X-axis). The plot will show two linear branches that intersect. The mole fraction at the point of intersection reveals the stoichiometry.[8]

-

A peak at Xₗ = 0.5 indicates a 1:1 complex.

-

A peak at Xₗ = 0.67 indicates a 1:2 complex.

-

A peak at Xₗ = 0.75 indicates a 1:3 complex.

-

Caption: Experimental workflow for the Method of Continuous Variations (Job's Plot).

Protocol 2: Determining Stability Constants by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[11][12] The underlying principle is that the chelation reaction displaces a proton from the ligand's hydroxyl group (Mⁿ⁺ + HL ⇌ ML⁽ⁿ⁻¹⁾⁺ + H⁺).[11] This release of H⁺ ions causes a measurable change in the pH of the solution. By titrating the ligand with a standard base in the absence and presence of the metal ion, we can quantify this pH change and use the data to calculate the stepwise formation constants (K₁, K₂) of the complexes using methods like the Bjerrum or Irving-Rossotti techniques.[11][13]

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, 10.0).

-

Preparation of Titration Sets: Prepare three sets of solutions, maintaining a constant ionic strength with an inert electrolyte (e.g., 0.1 M KCl):

-

Set A (Acid Blank): A known concentration of a strong acid (e.g., HClO₄).

-

Set B (Ligand): The same concentration of strong acid plus a known concentration of 8-hydroxyquinoline potassium sulphate.

-

Set C (Complex): The same concentrations of acid and ligand as Set B, plus a known concentration of the metal salt.

-

-

Titration: Titrate each solution potentiometrically with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

-

Data Analysis (Irving-Rossotti Method):

-

Plot the pH readings against the volume of NaOH added for all three titrations.

-

From the horizontal shift between the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ).

-

From this, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each pH value.

-

Construct a "formation curve" by plotting n̄ versus pL (where pL = -log[L⁻]).

-

The stepwise stability constants (K) can be determined from this curve. For example, the value of pL at n̄ = 0.5 corresponds to log K₁, and the value at n̄ = 1.5 corresponds to log K₂.[4]

-

Stability of Metal-8-Hydroxyquinoline Complexes

The stability of metal complexes with 8-hydroxyquinoline is high, and for divalent metal ions, it generally follows the Irving-Williams order: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[4][14] This trend reflects the changes in ionic radius and ligand field stabilization energy across the first-row transition metals.

| Metal Ion | Log K₁ | Log K₂ | Stoichiometry | Reference |

| Cu²⁺ | ~12.7 | ~11.5 | 1:2 | [4],[14] |

| Ni²⁺ | ~11.5 | ~9.8 | 1:2 | [14],[15] |

| Co²⁺ | ~10.7 | ~9.0 | 1:2 | [14],[15] |

| Zn²⁺ | ~10.5 | ~9.0 | 1:2 | [14] |

| Fe²⁺ | ~9.5 | ~8.0 | 1:2 | [14] |

| Mn²⁺ | ~8.5 | ~7.0 | 1:2 | [14],[15] |

| Fe³⁺ | ~14.0 | - | 1:3 | [16],[17] |

Note: These are approximate values for the 8-hydroxyquinoline ligand, determined in mixed aqueous-organic solvents to overcome solubility issues of the parent compound. The potassium sulphate derivative is expected to exhibit similar stability constants in aqueous media.

Applications in Drug Development and Research

The potent ability of 8-HQ derivatives to chelate biologically important metal ions is the foundation for their diverse pharmacological activities.[1][2][18]

-

Antimicrobial & Antifungal Activity: The antimicrobial action of 8-HQ is largely attributed to its ability to chelate trace metal ions like copper and iron, which are essential cofactors for many microbial enzymes.[5][19] By sequestering these ions, the 8-HQ complex disrupts critical metabolic pathways, inhibiting microbial growth.[19] In some cases, the metal-8HQ complex itself becomes the active toxic agent, for instance, by catalyzing oxidative damage within the cell.[1][20]

-

Neuroprotective Applications: Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a key pathological feature of neurodegenerative disorders like Alzheimer's disease.[2] 8-HQ derivatives can cross the blood-brain barrier, chelate these excess metal ions, and thereby reduce metal-induced oxidative stress and protein aggregation, offering a promising therapeutic strategy.[2][3][21]

-

Anticancer Properties: The anticancer effects of 8-HQ derivatives are often linked to their interaction with copper and zinc.[2][3] The resulting complexes can inhibit critical cellular machinery like the proteasome and suppress angiogenesis (the formation of new blood vessels) required for tumor growth.[3]

Conclusion

8-hydroxyquinoline potassium sulphate stands as a scientifically significant chelating agent. While its fundamental coordination chemistry is identical to the parent 8-hydroxyquinoline, its enhanced aqueous solubility broadens its applicability immensely, especially in biological and pharmaceutical research. A thorough understanding of the mechanisms of chelation and the robust experimental protocols used for its characterization—as detailed in this guide—is essential for any researcher or drug development professional seeking to harness its potent metal-binding properties for therapeutic or analytical innovation.

References

-

e-PG Pathshala. (n.d.). BSc Chemistry - Determination of stability constant by Potentiometric titrations. Retrieved from [Link]

-

Lodya, Y., et al. (2022). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega. Retrieved from [Link]

-

Asian Publication Corporation. (n.d.). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Retrieved from [Link]

-

Dyrssen, D., & Kilde, G. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry. Retrieved from [Link]

-

ConnectSci. (1970). Determination and comparison of the stability constants of some metal complexes of 8-hydroxyquinoline N-oxide and 8-hydroxyquinoline. Australian Journal of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education. Retrieved from [Link]

-

IJSART. (n.d.). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. Retrieved from [Link]

-

Grokipedia. (n.d.). Job plot. Retrieved from [Link]

-

Open Access Journals. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Retrieved from [Link]

-

YouTube. (2018). Determination of stability constant by Potentiometric titrations -I. Retrieved from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2013). Method of Continuous Variations. Retrieved from [Link]

-

Academia.edu. (n.d.). Spectrophotometric study of complexes by Job's method. Retrieved from [Link]

-

ACS Publications. (2021). Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

DovePress. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

-

Scribd. (n.d.). Job's Method for Coordination Complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 9.7: Spectrophotometric Studies of Complex Ions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 6. Page loading... [guidechem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. asdlib.org [asdlib.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 11. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 12. ijsart.com [ijsart.com]

- 13. asianpubs.org [asianpubs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. connectsci.au [connectsci.au]

- 16. connectsci.au [connectsci.au]

- 17. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. rroij.com [rroij.com]

- 19. autechindustry.com [autechindustry.com]

- 20. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Role of 8-Hydroxyquinoline Potassium Sulphate in Plant Physiology

Abstract: 8-Hydroxyquinoline Potassium Sulphate (8-HQS), a salt of the organic compound 8-hydroxyquinoline, is a multifaceted agent with significant applications in plant physiology, horticulture, and agricultural science. Its utility is primarily derived from two core biochemical properties: potent antimicrobial activity and strong metal-chelating capabilities. This technical guide provides an in-depth analysis of the mechanisms through which 8-HQS influences plant systems. We will explore its principal role as a biocide in post-harvest applications, particularly in extending the vase life of cut flowers by preventing vascular occlusion. Furthermore, this guide details its function as a sterilizing and anti-browning agent in plant tissue culture, its effects on ethylene synthesis, and its broader use as a systemic fungicide. Methodologies for evaluating its efficacy are presented, alongside a discussion of its physiological impacts, including dose-dependent effects on xylogenesis and potential phytotoxicity. This document is intended for researchers and scientists seeking a comprehensive understanding of 8-HQS's function and application in plant science.

Introduction: A Chemical and Biological Profile

8-Hydroxyquinoline (8-HQ) is a heterocyclic aromatic organic compound that has been utilized for decades as a fungicide in agriculture and a preservative in various industries[1][2][3]. Its potassium sulphate salt, 8-HQS (also known as Chinosol), is highly soluble in water, a property that enhances its utility in aqueous solutions for horticultural and laboratory applications[4].

The biological activity of 8-HQS is rooted in the 8-hydroxyquinoline molecule itself. Its structure, featuring a hydroxyl group at the 8-position of the quinoline ring, confers potent coordinating and metal recognition properties[1][2][3]. This enables 8-HQ to act as a powerful bidentate chelating agent, forming stable complexes with a wide range of metal ions[5][6]. This chelation is fundamental to its primary mechanisms of action.

The principal functions of 8-HQS in plant physiology are:

-

Broad-Spectrum Biocide: It exhibits potent fungicidal and bactericidal properties against a wide array of plant pathogens and environmental microbes[1][4][7].

-

Metal Chelating Agent: It sequesters essential metal ions, which is a key part of its antimicrobial mechanism and also influences plant nutrient dynamics[5][8][9].

-

Physiological Modulator: It can influence key plant processes, including stomatal function, ethylene synthesis, and cellular differentiation[10][11].

Core Mechanisms of Action in Plant-Related Systems

The effects of 8-HQS are not attributable to a single mode of action but rather to a combination of its biochemical properties.

Primary Mechanism: Antimicrobial Activity and Prevention of Vascular Occlusion

The most well-documented application of 8-HQS is in post-harvest care for cut flowers. The short vase life of many species is a direct consequence of vascular occlusion, which impedes water uptake and leads to premature wilting[11][12]. This blockage is primarily caused by the proliferation of bacteria in the vase water, which colonize the cut surface of the stem and block the xylem conduits[12][13].

8-HQS acts as a highly effective germicide in vase solutions[14]. By inhibiting the growth of bacteria, fungi, and other microorganisms, it maintains the patency of the xylem vessels, allowing for continuous water uptake and significantly extending the ornamental life of the flowers[12][14][15]. Its efficacy as a biocide is comparable to, and in some cases greater than, other agents like chlorine dioxide and aluminum sulfate[14][15]. The antimicrobial action is largely attributed to its ability to chelate trace metals essential for microbial enzyme function and metabolism[8][9][16].

Caption: Mechanism of 8-HQS in extending cut flower vase life.

Secondary Mechanism: Metal Chelation

8-Hydroxyquinoline is a potent chelator of various metal ions, with a particularly high affinity for ferric iron (Fe³⁺)[5][17]. This property is central to both its antimicrobial action and other physiological effects. By binding to trace metals in the environment (e.g., vase water or tissue culture media), 8-HQS effectively makes them unavailable for microbial uptake, thus starving the microbes of essential cofactors for metabolic enzymes[8][9].

In the context of plant nutrition, this chelating ability can be complex. While it can sequester essential micronutrients, some research suggests that 8-HQ derivatives may also act as synthetic siderophore mimics, potentially aiding in the delivery of iron to plants under specific conditions[5][17]. Furthermore, it is theorized that one of the natural roles of 8-HQ in root exudates of certain plants may be for iron acquisition in calcareous soils[18][19].

Caption: Experimental workflow for evaluating 8-HQS in a vase life assay.

Protocol 2: Assay for Inhibition of Phenolic Browning in Plant Explants

Objective: To assess the ability of 8-HQS to prevent oxidative browning of freshly cut plant explants.

Methodology:

-

Prepare sterile solutions of 0.1% (w/v) 8-HQS and a sterile water control.

-

Excise explants (e.g., shoot tips or stem segments) from a species known for browning (e.g., Malus sp.).

-

Immerse half of the explants in the 8-HQS solution for 24 hours and the other half in sterile water.

-

Place all explants on a standard sterile tissue culture medium (e.g., MS medium).

-

Observe daily for 7 days, scoring the degree of browning of the explant tissue and the surrounding medium on a scale (e.g., 0 = no browning, 4 = severe browning/blackening).

-

Expected Outcome: The 8-HQS treated explants will show significantly lower browning scores compared to the control group.[20]

Advanced Physiological and Phytotoxicological Aspects

While highly effective, the application of 8-HQS is not without complexities and requires an understanding of its dose-dependent effects.

Impact on Xylogenesis and Lignification

Studies on callus tissue have revealed that 8-HQS can influence cell differentiation in complex ways. In one study, increasing concentrations of 8-HQS diminished overall callus growth but paradoxically increased the rate of xylogenesis (the differentiation of tracheary elements, or xylem-like cells). However, at these higher concentrations, the total lignin and phenolic content decreased, suggesting that while more xylem-like cells were formed, their lignification was impaired.[21] This indicates a potential uncoupling of cell differentiation and the biochemical processes of cell wall maturation.

Phytotoxicity and Dose-Response

The beneficial effects of 8-HQS occur within a specific concentration range. At higher doses, it can become phytotoxic. For example, while low concentrations promoted xylogenesis, very high concentrations (e.g., 82.20 μM) were found to drastically inhibit callus growth.[21] Similarly, while some studies show no obvious phytotoxicity on leaves at concentrations up to 80 mg/mL, others report that concentrations of 200 mg/L reduced the vase life of Viola odorata leaves, suggesting that sensitivity is highly species-dependent.[22][23] Researchers must therefore determine the optimal, non-toxic concentration for their specific plant system.

Table 2: Dose-Dependent Effects of 8-HQS on Sedum telephium Callus Culture

| 8-HQS Concentration (μM) | Callus Growth | Xylogenesis (Tracheary Elements) | Lignin & Phenolic Content |

|---|---|---|---|

| 0 (Control) | Normal | Baseline | Baseline |

| 20.55 | Reduced | Increased | Increased |

| 41.10 | Reduced | Increased | Decreased |

| 82.20 | Drastically Reduced | Increased | Decreased |

(Data synthesized from Pissarra et al., 1990)[21]

Interaction with Soil and Allelopathy